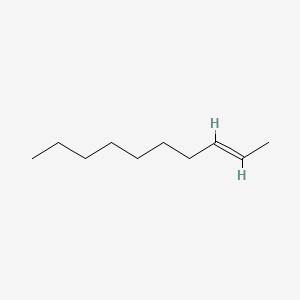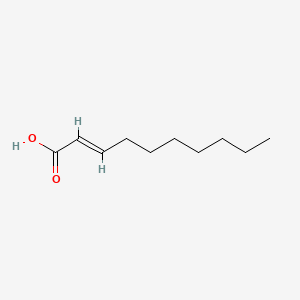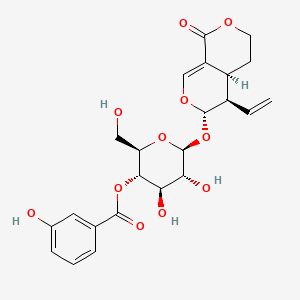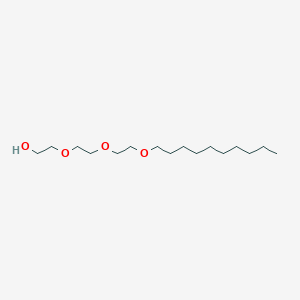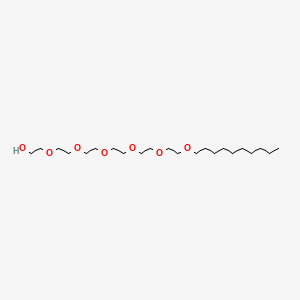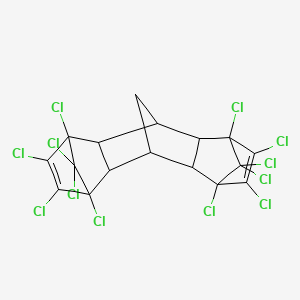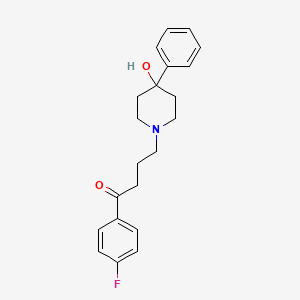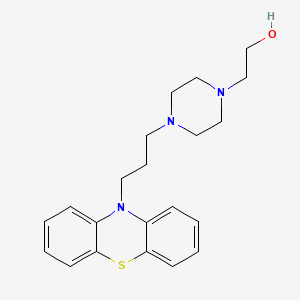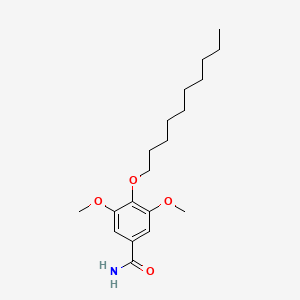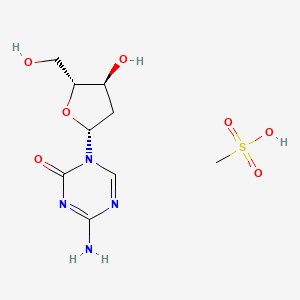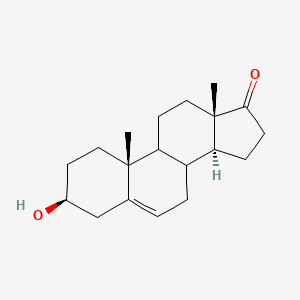
Dehidroepiandrosterona
Descripción general
Descripción
La prasterona, también conocida como dehidroepiandrosterona, es una hormona esteroide natural que se produce principalmente en las glándulas suprarrenales, las gónadas y el cerebro. Sirve como precursor tanto de los andrógenos como de los estrógenos, las hormonas sexuales. La prasterona está involucrada en una variedad de procesos fisiológicos, incluida la función inmunitaria, el metabolismo y el desarrollo de las características sexuales secundarias .
Aplicaciones Científicas De Investigación
La prasterona tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como precursor en la síntesis de diversos fármacos esteroideos.
Biología: Se estudia por su papel en el envejecimiento, la función inmunitaria y la neuroprotección.
Medicina: Se investiga su potencial en el tratamiento de afecciones como el lupus eritematoso sistémico, la osteoporosis y la insuficiencia suprarrenal.
Industria: Se utiliza en la producción de suplementos dietéticos y terapias de reemplazo hormonal
Safety and Hazards
Direcciones Futuras
DHEA has been tested for use in many diseases, including depression, osteoporosis, and lupus, but there is little evidence to confirm its benefits. Future directions include targeted quantitative LC–MS/MS approaches to be developed to detect and quantify four “responder” metabolites in approaches similar to those previously conducted on human peritoneal fluids and sera .
Mecanismo De Acción
La prasterona actúa como una prohormona, convirtiéndose en andrógenos y estrógenos activos en los tejidos periféricos. Se une a los receptores de andrógenos y estrógenos, ejerciendo sus efectos a través de estas vías. Además, la prasterona tiene actividad neuroesteroide, influyendo en los sistemas de neurotransmisores y proporcionando efectos neuroprotectores .
Análisis Bioquímico
Biochemical Properties
Dehydroepiandrosterone is involved in several biochemical reactions, acting as a metabolic intermediate in the biosynthesis of androgen and estrogen sex steroids. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes involved in its metabolism is cytochrome P450 17α-hydroxylase (P450c17), which converts pregnenolone to dehydroepiandrosterone in the adrenal glands and gonads . Additionally, dehydroepiandrosterone can be sulfated to form dehydroepiandrosterone sulfate (DHEAS) by the enzyme sulfotransferase SULT2A1, which plays a role in reducing its downstream activation to active androgens .
Cellular Effects
Dehydroepiandrosterone exerts various effects on different cell types and cellular processes. It acts as a neurosteroid in the brain, influencing memory, learning, and neuroprotection . Dehydroepiandrosterone also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to induce the translocation of glucose transporters GLUT4 and GLUT1 to the plasma membrane, enhancing glucose uptake in cells . Furthermore, dehydroepiandrosterone modulates the activity of neurotransmitter receptors and neurotrophic factor receptors, contributing to its neuroprotective effects .
Molecular Mechanism
At the molecular level, dehydroepiandrosterone exerts its effects through various mechanisms. It binds directly to steroid hormone and nuclear receptors, activating membrane receptors and inhibiting voltage-gated T-type calcium channels . Dehydroepiandrosterone also regulates the expression of enzymes such as CYP2C11 and 11β-HSD1, which are involved in glucocorticoid biosynthesis and its antiglucocorticoid effects . Additionally, dehydroepiandrosterone can modulate gene expression through indirect genomic mechanisms, influencing various cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dehydroepiandrosterone can change over time. Its stability and degradation are important factors to consider. Dehydroepiandrosterone has a relatively short half-life, with DHEA having a half-life of about 25 minutes and DHEAS having a half-life of approximately 11 hours . Long-term studies have shown that dehydroepiandrosterone can exert lasting effects on cellular function, including its role in enhancing follicular recruitment and oocyte quality in reproductive studies .
Dosage Effects in Animal Models
The effects of dehydroepiandrosterone vary with different dosages in animal models. In studies involving polycystic ovary syndrome (PCOS) mouse models, continuous treatment with dehydroepiandrosterone was required to maintain reproductive phenotypes . High doses of dehydroepiandrosterone have been associated with adverse effects, such as increased androgen levels and disrupted estrous cycles in animal models . Conversely, lower doses have shown beneficial effects, including enhanced angiogenesis and reduced apoptosis in ovarian tissues .
Metabolic Pathways
Dehydroepiandrosterone is involved in several metabolic pathways. It is synthesized from cholesterol and converted into steroid hormones such as androstenedione, testosterone, and estrone by various enzymes, including cytochrome P450 . Dehydroepiandrosterone also plays a role in lipid and glucose metabolism, influencing metabolic flux and metabolite levels . Its decline with age has been associated with metabolic disorders such as obesity, insulin resistance, and cardiovascular disease .
Transport and Distribution
Dehydroepiandrosterone is transported and distributed within cells and tissues through various mechanisms. It circulates in the blood primarily as dehydroepiandrosterone sulfate, which is transported by uptake and efflux transporters such as sodium-coupled cotransporters and breast cancer-resistance protein . Dehydroepiandrosterone can also be taken up by cells and converted into active androgens and estrogens, influencing its localization and accumulation in specific tissues .
Subcellular Localization
The subcellular localization of dehydroepiandrosterone is crucial for its activity and function. It is produced in the adrenal glands, gonads, and brain, and can be localized in various cellular compartments. For instance, dehydroepiandrosterone is synthesized in astrocytes and neurons in the brain, where it can be metabolized into sex steroid hormones . Additionally, dehydroepiandrosterone can induce the translocation of glucose transporters to the plasma membrane, affecting glucose uptake and cellular metabolism .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La prasterona se puede sintetizar a partir de esteroles vegetales como la diosgenina, que se deriva de los ñames. La ruta sintética implica varios pasos, incluidas las reacciones de oxidación, reducción y reordenamiento. Un método común implica la degradación selectiva de la diosgenina a acetato de 16-dehidropregnenolona, seguida de la formación de oxima y el reordenamiento .
Métodos de producción industrial: La producción industrial de prasterona a menudo implica el uso de fitoesteroles obtenidos de la soya. El proceso incluye la conversión de 4-androstena-3,17-diona a prasterona utilizando una enzima ketoreductasa de Sphingomonas wittichii, que proporciona una alta regio- y estereoespecificidad .
Análisis De Reacciones Químicas
Tipos de reacciones: La prasterona experimenta diversas reacciones químicas, que incluyen:
Oxidación: Conversión a androstenediona.
Reducción: Conversión a androstenediol.
Sustitución: Formación de sulfato de prasterona.
Reactivos y condiciones comunes:
Oxidación: Por lo general, involucra reactivos como permanganato de potasio u óxido de cromo (VI).
Reducción: A menudo se utilizan reactivos como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: Las reacciones de sulfatación utilizan ácido sulfúrico o ácido clorosulfónico.
Productos principales:
Androstenediona: Un intermedio en la biosíntesis de testosterona y estrona.
Androstenediol: Un metabolito con actividad androgénica débil.
Sulfato de prasterona: Una forma de almacenamiento de prasterona en el cuerpo
Comparación Con Compuestos Similares
La prasterona es similar a otras hormonas esteroides como:
Androstenediona: Un precursor directo de testosterona y estrona.
Sulfato de prasterona: Una forma sulfatada de prasterona, que sirve como un reservorio en el cuerpo.
Singularidad: La prasterona es única debido a su doble función como precursor tanto de andrógenos como de estrógenos, así como a su actividad neuroesteroide. Esto la convierte en un compuesto versátil con múltiples aplicaciones fisiológicas y terapéuticas .
Propiedades
IUPAC Name |
(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-16,20H,4-11H2,1-2H3/t13-,14-,15-,16-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGSKLZLMKYGDP-USOAJAOKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CC[C@@H](C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O2 | |
| Record name | dehydroepiandrosterone | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dehydroepiandrosterone | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4020379 | |
| Record name | Dehydroepiandrosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dehydroepiandrosterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000077 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.0635 mg/mL | |
| Record name | Prasterone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01708 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dehydroepiandrosterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000077 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
DHEA can be understood as a prohormone for the sex steroids. DHEAS may be viewed as buffer and reservoir. As most DHEA is produced by the zona reticularis of the adrenal cortex, it is argued that there is a role in the immune and stress response. DHEAS/DHEA are useful to detect excess adrenal activity as seen in adrenal cancer or hyperplasia, including certain forms of congenital adrenal hyperplasia as it is produced nearly entirely by the adrenal glands. Women with polycystic ovary syndrome tend to have elevated levels of DHEAS. | |
| Record name | Prasterone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01708 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
53-43-0 | |
| Record name | Dehydroepiandrosterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prasterone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prasterone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01708 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dehydroepiandrosterone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9896 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dehydroepiandrosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Prasterone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.160 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRASTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/459AG36T1B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dehydroepiandrosterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000077 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
140-141 °C, 140 - 141 °C | |
| Record name | Prasterone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01708 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dehydroepiandrosterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000077 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


